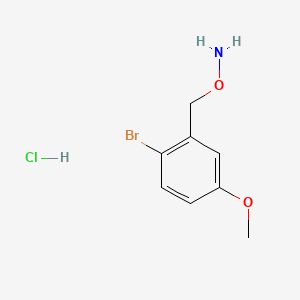
1,3-Bis(benzyloxy)-2-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(benzyloxy)-2-bromobenzene is an organic compound with the molecular formula C20H17BrO2. It is a derivative of benzene, where two benzyloxy groups are attached to the 1 and 3 positions, and a bromine atom is attached to the 2 position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(benzyloxy)-2-bromobenzene can be synthesized through various synthetic routes. One common method involves the bromination of 1,3-bis(benzyloxy)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1,3-Bis(benzyloxy)-2-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the benzyloxy groups to benzyl alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-bis(benzyloxy)benzene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 1,3-bis(benzyloxy)benzaldehyde or 1,3-bis(benzyloxy)benzoic acid.
Reduction: Formation of 1,3-bis(benzyloxy)benzene or 1,3-bis(benzyloxy)benzyl alcohol.
科学的研究の応用
1,3-Bis(benzyloxy)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Catalysis: Used as a ligand or precursor in the development of catalytic systems for various chemical transformations.
作用機序
The mechanism of action of 1,3-bis(benzyloxy)-2-bromobenzene in chemical reactions involves the reactivity of the bromine atom and the benzyloxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzyloxy groups can undergo oxidation or reduction. The molecular targets and
特性
分子式 |
C20H17BrO2 |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
2-bromo-1,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17BrO2/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChIキー |
CQHJPLIJQIKRBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)
![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)







